![molecular formula C9H6N4S B12355781 2,9a-Dihydro-[1,2,4]triazino[5,6-b]indole-3-thione](/img/structure/B12355781.png)
2,9a-Dihydro-[1,2,4]triazino[5,6-b]indole-3-thione
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Overview
Description
2,9a-Dihydro-[1,2,4]triazino[5,6-b]indole-3-thione is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is characterized by its unique triazinoindole structure, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,9a-Dihydro-[1,2,4]triazino[5,6-b]indole-3-thione typically involves the reaction of isatin with thiocarbohydrazide in glacial acetic acid. This reaction yields 4-amino-4H-[1,2,4]triazino[5,6-b]indole-3-thiol, which can then be further modified through various chemical reactions . For example, the compound can react with ammonia, hydrazine hydrate, and semicarbazide HCl to form different derivatives .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the laboratory procedures with scale-up modifications to accommodate larger production volumes. The use of microwave irradiation and other advanced techniques can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2,9a-Dihydro-[1,2,4]triazino[5,6-b]indole-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the compound’s structure and properties.
Substitution: The compound can undergo substitution reactions with various reagents to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like ethyl chloroformate and phenyl isothiocyanate are commonly employed.
Major Products Formed: The reactions of this compound with various reagents yield a range of products, including triazinoindole derivatives, Schiff bases, and thiourea compounds .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2,9a-Dihydro-[1,2,4]triazino[5,6-b]indole-3-thione involves its interaction with molecular targets and pathways. For instance, as an iron chelator, the compound binds to ferrous ions, disrupting iron homeostasis in cancer cells and leading to cell cycle arrest and apoptosis . This mechanism highlights its potential as a therapeutic agent in cancer treatment.
Comparison with Similar Compounds
5H-[1,2,4]triazino[5,6-b]indole derivatives: These compounds share a similar triazinoindole structure and have been studied for their biological activities.
1,2,4-triazino[5,6-b]indole-3-thiol: This compound is a precursor in the synthesis of 2,9a-Dihydro-[1,2,4]triazino[5,6-b]indole-3-thione and exhibits similar chemical properties.
Uniqueness: this compound stands out due to its specific structure and the ability to form a wide range of derivatives with diverse biological activities. Its role as an iron chelator and potential anticancer agent further distinguishes it from other similar compounds .
Properties
Molecular Formula |
C9H6N4S |
---|---|
Molecular Weight |
202.24 g/mol |
IUPAC Name |
2,9a-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione |
InChI |
InChI=1S/C9H6N4S/c14-9-11-8-7(12-13-9)5-3-1-2-4-6(5)10-8/h1-5H,(H,11,13,14) |
InChI Key |
WLSWBYGSUPIWIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C(=NC3=NC(=S)NN=C23)C=C1 |
Origin of Product |
United States |
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